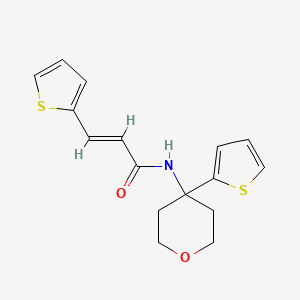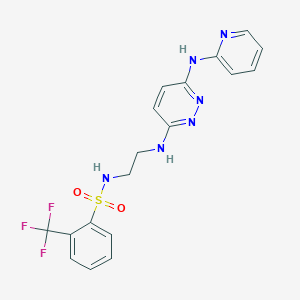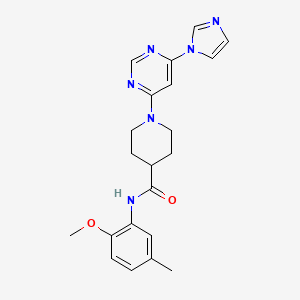
N-(1-phenylethyl)cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-phenylethyl)cyclohexanamine” is a chiral tertiary dibenzylamine . These molecules are well known in the literature for their high neuropharmacological potential .
Synthesis Analysis
The general synthetic pathway for “this compound” is based on the asymmetric Aza–Michael addition of chiral ®-N-benzyl-N-(α-methylbenzyl)amide to methyl cyclohex-1-en-carboxilate, obtaining the β-amino ester. This is followed by carboxylic acid hydrolysis and subsequent Barton descarboxylation . This is a general synthetic procedure for a wide range of chiral amines by careful choice of unsaturated esters and alkylation of the chiral enolate in the initial reaction .Molecular Structure Analysis
The molecular formula of “this compound” is C14H21N . The average mass is 203.323 Da and the monoisotopic mass is 203.167404 Da .Chemical Reactions Analysis
The synthesis of “this compound” involves a Michael addition, ester hydrolysis, and decarboxylation reaction .科学的研究の応用
Analytical Profiling and Determination in Biological Matrices
- N-(1-phenylethyl)cyclohexanamine has been studied for its analytical profiles. Gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy have been utilized to characterize its properties. These techniques also aid in determining the presence of such compounds in biological matrices like blood, urine, and vitreous humor (De Paoli et al., 2013).
Identification and Spectroscopic Analysis
- The compound and its derivatives have been identified and analyzed using spectroscopic techniques. Mass and infrared spectra, along with chromatographic data, are crucial in understanding its chemical structure and properties (Bailey & Legault, 1979).
NMR Spectroscopy in Differentiating Diastereomers
- This compound has been studied using 13C NMR spectroscopy to differentiate diastereomeric substances with multiple chirality centers. This research is significant in the field of stereochemistry and for understanding the compound's detailed molecular structure (Knupp & Frahm, 1988).
Study on Conformationally Rigid Analogs
- Research has been conducted on conformationally rigid analogs of N,N-dimethylcinnamylamine, which are related to this compound. These studies provide insights into their role as inhibitors and inactivators of monoamine oxidase, a key enzyme in the brain (Hiebert & Silverman, 1988).
Metabolic and Toxicological Studies
- Metabolic pathways and toxicological detection in rat urine have been explored for phencyclidine-derived designer drugs related to this compound. Such studies are critical in understanding the biological transformation and potential toxicity of these compounds (Sauer et al., 2008).
Analysis of Conformations and Configurations
- Research has focused on determining the conformations and relative configurations of amines derived from this compound. This is vital for understanding the spatial arrangement of atoms in the molecule and its derivatives (Montalvo-González et al., 2010).
Thermodynamic Properties
- The thermodynamic properties of cyclohexanamine derivatives, including those related to this compound, have been experimentally studied. Understanding these properties is crucial for practical thermochemical calculations and applications (Verevkin & Emel̀yanenko, 2015).
Pharmacological Profiles of Analogues
- The pharmacological profiles of ketamine and phencyclidine analogues, including those related to this compound, have been determined. These studies are significant in understanding the interaction of these compounds with receptors in the brain (Roth et al., 2013).
作用機序
Dibenzylamines, such as “N-(1-phenylethyl)cyclohexanamine”, have favorable physiological properties and can interfere with natural neurotransmission pathways. This makes these structures attractive for the treatment of neurodegenerative disorders, such as Alzheimer’s disease . N-methyl-dibenzylamine derivative is an important tertiary inhibitor of human AChE/BuChE (Acetylcholinesterase and Butylcholinesterase) and acts as a pure competitive inhibitor, as it binds to the central active site (CAS) of the enzyme .
将来の方向性
The future directions of “N-(1-phenylethyl)cyclohexanamine” research could involve further exploration of its neuropharmacological potential, given its ability to interfere with natural neurotransmission pathways . This could potentially lead to the development of new drugs for complex pathologies .
特性
IUPAC Name |
N-(1-phenylethyl)cyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2,4-5,8-9,12,14-15H,3,6-7,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGLTZQYNKEYOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-((4-Chlorophenyl)thio)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2389909.png)

![(6R,7S)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2389913.png)
![5-((3-(4-methoxypiperidin-1-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2389914.png)
![4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine dihydrochloride](/img/structure/B2389915.png)






![3-Methyl-6-[4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2389927.png)
